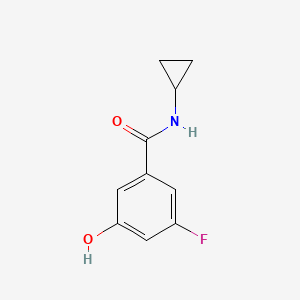

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

CAS No.:

Cat. No.: VC16195309

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO2 |

|---|---|

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | N-cyclopropyl-3-fluoro-5-hydroxybenzamide |

| Standard InChI | InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14) |

| Standard InChI Key | JMPJFFYAEIBZBG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)C2=CC(=CC(=C2)F)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-Cyclopropyl-3-fluoro-5-hydroxybenzamide (CAS: 1881292-63-2) features a benzene ring substituted at the 3-position with fluorine, the 5-position with a hydroxyl group, and an amide linkage at the 1-position bound to a cyclopropylamine moiety. Its molecular formula is C₁₀H₁₀FNO₂, with a molecular weight of 195.19 g/mol . The IUPAC name derives from the parent benzoic acid, with substituents prioritized according to positional numbering.

Table 1: Physicochemical Properties

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via amide coupling between 3-fluoro-5-hydroxybenzoic acid and cyclopropylamine. A representative pathway involves:

-

Preparation of 3-fluoro-5-hydroxybenzoic acid:

-

Amide Bond Formation:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at ~1650 cm⁻¹ (amide C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1220 cm⁻¹ (C-F).

Stability and Reactivity

Degradation Pathways

-

The hydroxyl group renders the compound susceptible to oxidation, forming quinone derivatives under acidic conditions.

-

Hydrolysis of the amide bond occurs in strong acidic/basic media, yielding 3-fluoro-5-hydroxybenzoic acid and cyclopropylamine.

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Time (h) |

|---|---|---|

| pH 1 (HCl) | 25 | 24 |

| pH 13 (NaOH) | 40 | 24 |

| 40°C/75% RH | <10 | 48 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume